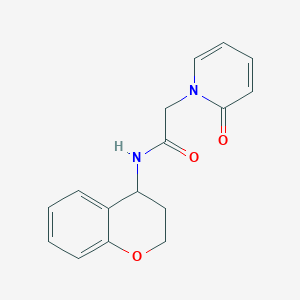![molecular formula C14H11FN4S B7468331 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine, also known as FMP, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of triazole-based compounds, which have been extensively studied for their various biological activities.
作用机制
The exact mechanism of action of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been reported to modulate the activity of certain ion channels, such as the calcium channel. In addition, 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been shown to induce oxidative stress in cancer cells, leading to their death.
实验室实验的优点和局限性
One advantage of using 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in lab experiments is its potential to exhibit various biological activities. It can be used as a starting material for the synthesis of other biologically active compounds. However, one limitation of using 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is its potential toxicity, which can be a concern when working with living organisms.
未来方向
There are several future directions for the study of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its potential as a modulator of ion channels and enzymes. Additionally, 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine can be used as a building block for the synthesis of other biologically active compounds, which can be studied for their potential applications in various fields.
合成方法
The synthesis of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine involves the reaction of 2-fluorobenzyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromopyridine to yield the final product, 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine. The purity of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine can be improved by recrystallization from a suitable solvent.
科学研究应用
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has potential applications in scientific research, especially in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been studied for its potential use as a building block for the synthesis of other biologically active compounds.
属性
IUPAC Name |
3-[4-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-20-14-18-17-13(10-5-4-8-16-9-10)19(14)12-7-3-2-6-11(12)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGQUMGWLQJPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)
![4-Methyl-2-[(2-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468256.png)
![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)


![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)

![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)

![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)